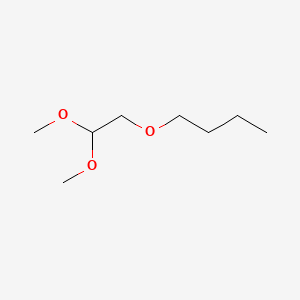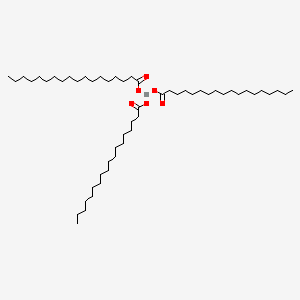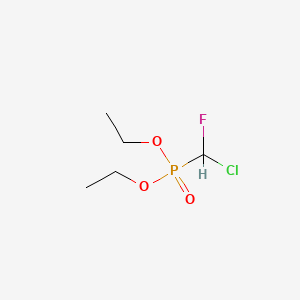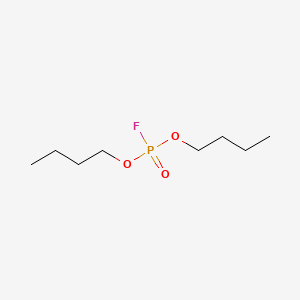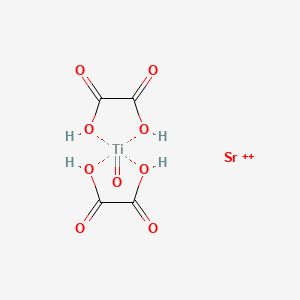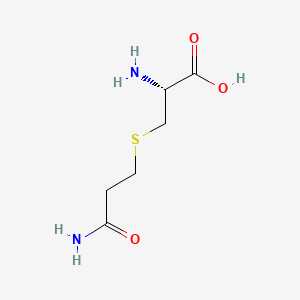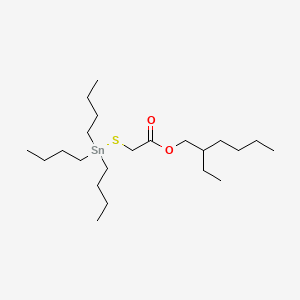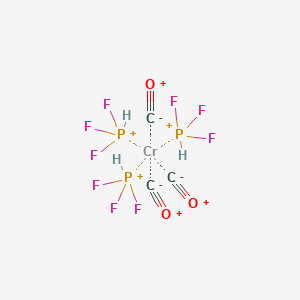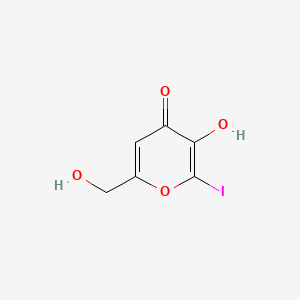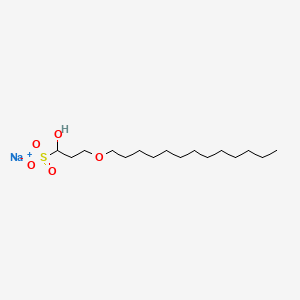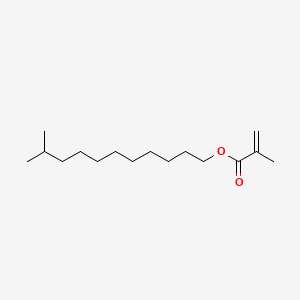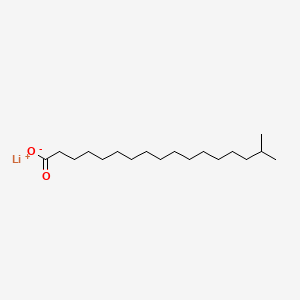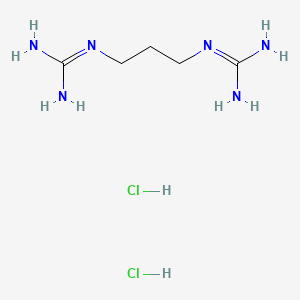
N,N'''-1,3-Propanediylbisguanidine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’‘’-1,3-Propanediylbisguanidine dihydrochloride: is a heterocyclic organic compound with the molecular formula C5H14N6.2HCl and a molecular weight of 231.12674 g/mol . It is known for its unique structure, which includes two guanidine groups connected by a propanediyl chain. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’‘’-1,3-Propanediylbisguanidine dihydrochloride typically involves the reaction of 1,3-diaminopropane with cyanamide under acidic conditions. The reaction proceeds through the formation of intermediate compounds, which are then converted to the final product by the addition of hydrochloric acid .
Industrial Production Methods: In an industrial setting, the production of N,N’‘’-1,3-Propanediylbisguanidine dihydrochloride may involve large-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and filtration to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: N,N’‘’-1,3-Propanediylbisguanidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: It can be reduced to form simpler amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted guanidine derivatives .
Scientific Research Applications
Chemistry: N,N’‘’-1,3-Propanediylbisguanidine dihydrochloride is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool for chemists .
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. Its ability to form stable complexes with proteins makes it useful in various biochemical assays .
Medicine: Its guanidine groups can interact with biological targets, making it a candidate for drug design and development .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes .
Mechanism of Action
The mechanism of action of N,N’‘’-1,3-Propanediylbisguanidine dihydrochloride involves its interaction with molecular targets such as enzymes and proteins. The guanidine groups can form hydrogen bonds and electrostatic interactions with amino acid residues, leading to inhibition or modulation of enzyme activity. This compound can also interact with nucleic acids, affecting their structure and function .
Comparison with Similar Compounds
- N,N’‘’-1,4-Butanediylbisguanidine dihydrochloride
- N,N’‘’-1,5-Pentanediylbisguanidine dihydrochloride
- Methylenebis(methyl cyanocarbonimidothioate)
Comparison: N,N’‘’-1,3-Propanediylbisguanidine dihydrochloride is unique due to its specific propanediyl chain length, which affects its chemical reactivity and interaction with biological targets. Compared to its analogs with longer or shorter chains, this compound may exhibit different binding affinities and reaction rates, making it distinct in its applications .
Properties
CAS No. |
58585-45-8 |
|---|---|
Molecular Formula |
C5H16Cl2N6 |
Molecular Weight |
231.12 g/mol |
IUPAC Name |
2-[3-(diaminomethylideneamino)propyl]guanidine;dihydrochloride |
InChI |
InChI=1S/C5H14N6.2ClH/c6-4(7)10-2-1-3-11-5(8)9;;/h1-3H2,(H4,6,7,10)(H4,8,9,11);2*1H |
InChI Key |
XNDBAMHATFAINM-UHFFFAOYSA-N |
Canonical SMILES |
C(CN=C(N)N)CN=C(N)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


